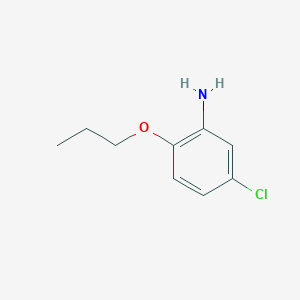

5-Chloro-2-propoxyaniline

Description

Significance of Haloalkoxyanilines in Advanced Organic Synthesis and Research

Haloalkoxyanilines, the chemical family to which 5-Chloro-2-propoxyaniline belongs, are characterized by a benzene (B151609) ring substituted with a halogen atom, an alkoxy group, and an amino group. This combination of functional groups imparts a versatile reactivity profile, making them crucial intermediates in the synthesis of a wide array of more complex molecules. libretexts.org The interplay between the electron-donating and electron-withdrawing nature of these substituents allows for precise control over chemical reactions, enabling the construction of intricate molecular architectures. wikipedia.orglibretexts.org

In the realm of organic synthesis, these compounds serve as foundational materials for producing pharmaceuticals, agrochemicals, and dyes. google.com The specific positioning of the substituents on the aromatic ring is a key determinant of the final product's properties and biological activity. nih.gov Researchers continually explore new synthetic methodologies, such as those involving haloperoxidases for targeted halogenation, to efficiently generate these valuable building blocks. nih.gov The development of novel synthetic routes, including multi-step syntheses and late-stage diversification strategies, further underscores the importance of haloalkoxyanilines in modern organic chemistry. msu.edunih.gov

Positional Isomerism and Substituent Effects in Aromatic Amine Chemistry

The reactivity and orientation of electrophilic substitution on a benzene ring are significantly influenced by the nature of the substituents already present. openstax.org In the case of this compound, the molecule contains an amino group (-NH2), a propoxy group (-OCH2CH2CH3), and a chlorine atom (-Cl).

The amino and propoxy groups are considered activating groups, meaning they increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. libretexts.org They are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. libretexts.orglibretexts.org This is due to their ability to donate electron density into the ring through resonance, which stabilizes the intermediate carbocation formed during the reaction. libretexts.org

Conversely, the chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, which makes the ring less reactive than benzene itself. wikipedia.org However, like other halogens, it is an ortho, para-director because its ability to donate a lone pair of electrons through resonance can stabilize the carbocation intermediate at these positions more than at the meta position. libretexts.org

| Substituent | Electronic Effect | Directing Effect |

| Amino (-NH2) | Activating | ortho, para |

| Propoxy (-OCH2CH2CH3) | Activating | ortho, para |

| Chlorine (-Cl) | Deactivating | ortho, para |

Research Trajectories and Contemporary Interests in this compound Derivatives

Research involving derivatives of this compound is diverse, touching upon various fields of chemical and biological science. For instance, derivatives of this compound have been investigated for their potential as antimicrobial agents. mdpi.comnih.gov The structural framework of this compound can be found in more complex molecules that exhibit inhibitory activity against various biological targets.

One area of interest is in the synthesis of quinoline (B57606) derivatives. For example, a derivative of 4-propoxyaniline (B1293681) has been used in the synthesis of a novel quinoline compound that inhibits the bacterial cell division protein FtsZ, a promising target for new antibiotics. nih.gov Another related compound, 5-nitro-2-propoxyaniline (B1220663), is known to be a potent artificial sweetener, and photoreactive derivatives have been synthesized to study its interaction with sweet taste receptors. researchgate.net

Furthermore, the core structure is relevant in the development of other biologically active compounds. For example, research has been conducted on N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, which are synthesized from alkoxy-substituted anilines and have shown antimycobacterial activity. mdpi.com The development of quinobenzothiazine derivatives, which have potential applications as antimicrobial and antifungal agents, also utilizes aniline (B41778) derivatives in their synthesis. nih.gov These examples highlight the role of the this compound scaffold as a versatile starting point for the discovery of new functional molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-propoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6H,2,5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEYTDFYQZDIKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801306982 | |

| Record name | 5-Chloro-2-propoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130566-25-5 | |

| Record name | 5-Chloro-2-propoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130566-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-propoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-propoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 2 Propoxyaniline and Analogous Haloalkoxyanilines

Established Precursor-Based Synthesis Pathways

Synthesis of 5-Chloro-2-propoxyaniline from Substituted Nitroanilines

A common and well-established route to producing this compound begins with a substituted nitroaniline precursor, specifically 5-chloro-2-nitroaniline (B48662). The synthesis of this precursor can be achieved through a multi-step process that includes acylation, nitration, and hydrolysis. chemicalbook.com One method starts with the acylation of 3-chloroaniline (B41212) using formic acid. The resulting intermediate is then nitrated with a mixture of nitric acid and acetic anhydride. The final step involves hydrolysis with a sodium hydroxide (B78521) solution to yield 5-chloro-2-nitroaniline. chemicalbook.com

Alternatively, 5-chloro-2-nitroaniline can be prepared from m-dichlorobenzene. This process involves the nitration of m-dichlorobenzene to produce 2,4-dichloronitrobenzene, followed by a high-pressure amination reaction in an autoclave. google.comgoogle.com One patented method highlights the use of nitrogen dioxide as the nitrating agent instead of the traditional nitric acid-sulfuric acid mixture, which is noted to reduce environmental pollution by avoiding the generation of spent acid. google.com

Once 5-chloro-2-nitroaniline is obtained, the synthesis of this compound would typically proceed through the reduction of the nitro group to an amine, followed by the propoxylation of the hydroxyl group that can be introduced via diazotization of the amino group and subsequent hydrolysis.

Alkylation Reactions of Aminophenols for Alkoxyaniline Scaffold Generation

The generation of alkoxyaniline scaffolds, a key structural feature of this compound, is often achieved through the alkylation of aminophenols. chemcess.com However, the direct alkylation of aminophenols with alkyl halides can be challenging due to the competing reactivity of the amino and hydroxyl groups, often leading to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products. umich.edu

To overcome this lack of selectivity, a common strategy involves the protection of the more reactive amino group before alkylation. umich.eduresearchgate.net Benzaldehyde is an inexpensive and effective protecting group for the amino function of aminophenols. researchgate.net The resulting N-benzylideneaminophenol can then be selectively O-alkylated with an appropriate alkyl halide in the presence of a base like potassium carbonate. Subsequent hydrolysis of the imine protection yields the desired O-alkylated aminophenol (alkoxyaniline). umich.eduresearchgate.net

Another approach to selective alkylation is phase-transfer catalysis (PTC) under solvent-free conditions, which has been demonstrated as a simple and non-protective method to prepare o-alkoxyanilines. tandfonline.com This method involves reacting an o-aminophenol with an alkyl chloride in the presence of sodium hydroxide and a phase-transfer agent like tetra-n-butylammonium bromide. tandfonline.com

Regioselective Synthesis Strategies for Substituted Anilines

Controlled Introduction of Halogen and Alkoxy Moieties

The controlled introduction of halogen and alkoxy groups onto an aniline (B41778) ring is paramount for the synthesis of specific isomers like this compound. Regioselectivity, the preference for bond formation at one position over others, is a guiding principle in these synthetic strategies. wikipedia.org

For instance, in the synthesis of 4-halo-2-aminoquinolines, a palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides has been developed. organic-chemistry.org This reaction demonstrates high regioselectivity, with the halogen and amino groups being introduced at specific positions on the quinoline (B57606) ring. The choice of catalyst and additives, such as PdCl2 and LiCl, was found to be crucial for achieving high yields. organic-chemistry.org

The halogenation of aromatic systems can also be controlled. For example, the halogenation of 1-alkyl-7-azaisatins using N-halosuccinimides has been shown to be a regioselective synthesis, yielding 1-alkyl-5-halo-7-azaisatins. umich.edu

Optimization of Reaction Conditions for Yield and Purity in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. In the synthesis of 5-chloro-2-nitroaniline, a key intermediate, the temperature and reaction time for both the nitration and hydrolysis steps are carefully controlled. chemicalbook.com For example, the nitration is typically carried out at a low temperature range of -5 to 10°C. chemicalbook.com

In the synthesis of substituted anilines, the choice of solvent, catalyst, and base can significantly impact the outcome. For the synthesis of 4-propoxyaniline (B1293681) derivatives, one method involves the reaction of 5,6-dichloro- chemcess.comacs.orgrsc.orgoxadiazolo[3,4-b]pyrazine with 4-propoxyaniline. upc.edu The purification of the intermediate was achieved using column chromatography. upc.edu

Modern Synthetic Approaches and Catalytic Methods

Modern synthetic chemistry has seen a shift towards more efficient and environmentally friendly catalytic methods for the synthesis of substituted anilines. uva.nl Traditional methods often rely on harsh conditions and produce significant waste. acs.org

Palladium-catalyzed cross-coupling reactions are at the forefront of modern synthetic strategies. acs.orgnih.gov For example, a general method for the para-selective C-H olefination of aniline derivatives has been developed using a Pd/S,O-ligand catalytic system. uva.nl This method proceeds under mild conditions and demonstrates a broad substrate scope. uva.nl

Copper-catalyzed reactions have also emerged as powerful tools. A tandem strategy involving the generation of a reactive aza-p-quinone methide intermediate followed by a Cu(I)-catalyzed addition of Grignard reagents has been developed for the synthesis of 4-(sec-alkyl)anilines. acs.orgnih.gov

Furthermore, metallaphotoredox tandem dual C(sp3)–N reductive cross-coupling reactions of carboxylic acids with nitroarenes have been developed for the synthesis of N,N-dialkyl anilines under mild conditions. rsc.org Molybdenum-catalyzed regioselective allylic amination of tertiary allylic carbonates in a green solvent like ethanol (B145695) offers another sustainable approach to synthesizing complex amines. organic-chemistry.org These modern catalytic methods often provide higher yields, greater selectivity, and a reduced environmental footprint compared to classical synthetic routes.

Application of Microwave-Assisted Synthesis in Anilide Preparation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, offering benefits like dramatically reduced reaction times, improved yields, and enhanced product purity compared to conventional heating methods. researchgate.netacs.org This technique is particularly effective for the preparation of anilides (N-aryl amides), which are typically formed by the reaction of an aniline with a carboxylic acid or its derivative.

In the context of this compound, microwave irradiation can be effectively used to synthesize its anilide derivatives. The general reaction involves the condensation of the aniline with a carboxylic acid or, more commonly, a more reactive acylating agent like an acid chloride. niscpr.res.in The high efficiency of microwave heating stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. acs.org

Research has demonstrated the successful synthesis of a wide array of N-aryl amides under microwave conditions. For example, various anilines can be reacted with benzoyl chloride under solvent-free microwave irradiation to produce the corresponding benzamides in good to excellent yields within minutes. niscpr.res.in This approach avoids the need for bulk solvents, aligning with the principles of green chemistry. organic-chemistry.org

Studies on the microwave-assisted formylation of aniline derivatives with formic acid have shown that the electronic nature of substituents on the aniline ring influences the reaction yield. researchgate.neticm.edu.pl Electron-donating groups on the aniline, which increase its basicity and nucleophilicity, lead to higher yields of the corresponding formanilide (B94145) compared to anilines with electron-withdrawing groups. researchgate.neticm.edu.pl For a haloalkoxyaniline like this compound, the electron-donating propoxy group would be expected to facilitate the reaction, while the electron-withdrawing chloro group would have a deactivating effect.

The table below summarizes representative examples of microwave-assisted anilide synthesis from various anilines, illustrating the versatility and efficiency of this methodology.

| Aniline Reactant | Acylating Agent | Solvent | Microwave Conditions | Yield (%) | Reference |

| Aniline | Benzoyl Chloride | Solvent-free | 180 W, 3.5 min | 94 | niscpr.res.in |

| 4-Chloroaniline | Benzoyl Chloride | Solvent-free | 180 W, 4.0 min | 92 | niscpr.res.in |

| 4-Methoxyaniline | Formic Acid | Solvent-free | 300 W, 5 min | 47 | researchgate.net |

| Aniline | Formic Acid | Solvent-free | 300 W, 5 min | 40 | researchgate.net |

| 4-Chloroaniline | Formic Acid | Solvent-free | 300 W, 5 min | 33 | researchgate.net |

| 2-Aminobenzamide | Allyl Bromide | Acetonitrile | 200 W, 4 min | 60 | acs.org |

| Aniline | Cinnamic Acid | Solvent-free | 100 W, 10 min | 65 | thieme-connect.com |

| 4-Chloroaniline | Cinnamic Acid | Solvent-free | 100 W, 15 min | 58 | thieme-connect.com |

This table presents a selection of research findings and is for illustrative purposes.

Palladium-Catalyzed Carbon-Nitrogen Cross-Coupling for Aryl Amine Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. mit.edumit.edu This methodology is invaluable for synthesizing substituted anilines and their derivatives by coupling an aryl halide or pseudohalide with an amine. mit.edu The synthesis of complex haloalkoxyanilines and their derivatives frequently utilizes this powerful tool.

The reaction typically involves a palladium precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate), and a sterically hindered phosphine (B1218219) ligand. tcichemicals.comresearchgate.net The ligand plays a crucial role in facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination. The development of sophisticated biaryl phosphine ligands, such as XPhos, RuPhos, and BrettPhos, has significantly expanded the scope of the Buchwald-Hartwig amination to include challenging substrates like aryl chlorides and heteroaryl halides, often under milder conditions. mit.edu

For the synthesis of anilines analogous to this compound, an aryl dihalide, such as 2-bromo-4-chloroanisole, can be coupled with an amine. The choice of ligand and reaction conditions is critical to control selectivity and achieve high yields. For instance, the amination of 4-chloroanisole (B146269) with morpholine (B109124) has been studied using various palladium precursors and ligands, demonstrating the efficiency of catalyst systems like Pd₂(dba)₃/tBu₃P·HBF₄. acs.orgtcichemicals.com Research has shown that these reactions can be carried out with high efficiency, even with electron-rich or sterically hindered aryl halides. researchgate.net

Recent advancements have enabled the use of aqueous ammonia (B1221849) as the nitrogen source, providing a direct and environmentally benign route to primary anilines from aryl halides. organic-chemistry.orgnih.govnih.gov The development of specialized ligands like KPhos has been instrumental in suppressing side reactions such as hydroxylation, even in the presence of water and a hydroxide base. nih.govnih.gov

The following table details examples of palladium-catalyzed C-N cross-coupling reactions for the synthesis of substituted anilines, including those with haloalkoxy moieties, highlighting the catalyst systems and outcomes.

| Aryl Halide | Amine | Catalyst System | Solvent | Conditions | Yield (%) | Reference |

| 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ / tBu₃P·HBF₄, NaOtBu | Toluene | Reflux, 16 h | 96 | tcichemicals.com |

| 4-Bromoanisole | Morpholine | Pd(η³-1-PhC₃H₄)(η⁵-C₅H₅) / PtBu₃, NaOtBu | Dioxane | 80 °C | >95 | acs.org |

| 4-Chloroanisole | Morpholine | Pd₂(dba)₃ / PtBu₃, NaOtBu | Dioxane | 80 °C | ~85 | acs.org |

| 4-Chlorotoluene | Aniline | Pd(OAc)₂ / RuPhos, NaOtBu | Toluene | 100 °C, 4 h | 98 | mit.edu |

| 4-Chloro-3-methoxyphenylamine | N/A (Urea formation) | N/A | N/A | N/A | N/A | jst.go.jp |

| 4-Chloroiodobenzene | Aniline | Pd₂(dba)₃ / BrettPhos, K₃PO₄ | t-BuOH | 110 °C, 1 h | 92 | mit.edu |

| 4-Chloroaniline | Aqueous NH₃ | [Pd(allyl)Cl]₂ / KPhos, KOH | Dioxane/H₂O | 110 °C, 24 h | 85 (as 1,4-phenylenediamine) | nih.gov |

This table presents a selection of research findings and is for illustrative purposes. N/A indicates data not applicable or not provided in the source.

Reaction Chemistry and Mechanistic Transformations of 5 Chloro 2 Propoxyaniline

Electrophilic Aromatic Substitution Patterns on the 5-Chloro-2-propoxyaniline Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the presence of the amino and propoxy groups, which are both electron-donating. msu.edumasterorganicchemistry.com Conversely, the chloro group is deactivating. The directing influence of these substituents determines the regioselectivity of EAS reactions. The amino and propoxy groups are ortho-, para-directing, while the chloro group is also ortho-, para-directing.

In a typical EAS mechanism, an electrophile attacks the π-electron system of the aromatic ring, forming a positively charged carbocation intermediate known as a benzenonium ion. msu.edumasterorganicchemistry.com This intermediate is stabilized by resonance. The reaction is completed by the loss of a proton from the ring, restoring aromaticity. msu.edumasterorganicchemistry.com The rate-determining step is the initial attack by the electrophile. masterorganicchemistry.com

For this compound, the positions ortho and para to the strongly activating amino group are favored sites of electrophilic attack. However, one ortho position is already substituted by the propoxy group, and the para position is occupied by the chloro group. This leaves the remaining ortho position as a likely site for substitution. The propoxy group also directs ortho and para, further activating the ring. The interplay of these directing effects can lead to a mixture of products, although steric hindrance from the propoxy group may influence the final substitution pattern. Studies on related substituted anilines and phenols can provide insights into the expected regioselectivity. ambeed.com

Oxidative and Reductive Transformations of the Aniline (B41778) Moiety

The aniline moiety in this compound is susceptible to both oxidation and reduction. Oxidation can lead to a variety of products depending on the oxidizing agent and reaction conditions. For instance, the oxidation of substituted anilines can yield compounds like benzoquinones. researchgate.net The rate of oxidation is influenced by the nature of the substituents on the aromatic ring; electron-donating groups generally increase the rate of oxidation. researchgate.net

The amino group can also be a site of oxidation. For example, reactions with agents like chloramine-T can lead to the formation of N-chloroanilines. rsc.orgrsc.org The mechanism of such reactions can involve the formation of a complex between the aniline and the oxidizing agent, followed by its decomposition. rsc.orgrsc.org

Reduction of the nitro group in a precursor molecule, 2-nitro-5-propoxy-aniline, is a key step in one of the synthetic routes to obtain a related compound, 4-propoxy-1,2-phenylenediamine. google.com This reduction can be achieved through catalytic hydrogenation using catalysts like palladium, platinum, or Raney nickel, or by using reducing agents such as hydrazine (B178648) hydrate. google.com

Nucleophilic Reactions Involving the Amino Group

The amino group of this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows it to participate in a variety of reactions. It can react with electrophiles in nucleophilic substitution and addition reactions. For example, anilines can react with aryl phenyl isothiocyanophosphates in a nucleophilic substitution reaction. beilstein-journals.org The mechanism of these reactions can be complex, sometimes proceeding through a stepwise pathway with the formation of an intermediate. beilstein-journals.org

The reactivity of the amino group can be influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups enhance the nucleophilicity of the amine, while electron-withdrawing groups decrease it. Kinetic studies on the reactions of substituted anilines with various electrophiles have been used to elucidate these electronic effects and the underlying reaction mechanisms. beilstein-journals.orgdoi.org

Derivatization and Functionalization Strategies

The versatile reactivity of this compound allows for its derivatization and functionalization through various chemical strategies. These modifications can be used to synthesize a wide range of compounds with diverse applications.

Condensation Reactions with Carboxylic Acids to Form Amides

One of the most common derivatization strategies for anilines is their condensation with carboxylic acids to form amides. libretexts.orgmasterorganicchemistry.com This reaction typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow and inefficient. libretexts.org Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). libretexts.orgnih.gov

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or anhydride, which then readily reacts with the aniline to form the amide. masterorganicchemistry.com The choice of coupling reagent and reaction conditions can be crucial, especially when dealing with electron-deficient amines or sensitive functional groups. nih.gov The synthesis of N-substituted 3-hydroxynaphthalene-2-carboxanilides, for instance, has been achieved by condensing 3-hydroxynaphthalene-2-carboxylic acid with various substituted anilines using phosphorus trichloride. mdpi.com

Interactive Table: Amide Synthesis Coupling Reagents

| Coupling Reagent System | Typical Conditions | Notes |

| DCC/DMAP | CH₂Cl₂, 23 °C | Can be sluggish for electron-deficient amines. nih.gov |

| EDC/HOBt/DIPEA | Acetonitrile | Effective for a range of functionalized amide derivatives. nih.gov |

| HATU/DIPEA | DMF, 23 °C | A widely used reagent for amide synthesis. nih.gov |

| PCl₃ | Chlorobenzene (B131634), MW | Used for condensation with 3-hydroxynaphthalene-2-carboxylic acid. mdpi.com |

Cyclization Reactions for Fused Heterocyclic Systems utilizing this compound Scaffolds

The this compound scaffold can be utilized in the synthesis of fused heterocyclic systems, which are important structural motifs in many biologically active compounds. slideshare.net For example, anilines are key building blocks in the synthesis of quinolines via the Skraup synthesis or in the Friedlander synthesis. slideshare.net

In one synthetic approach, the cyclization of intermediates derived from the reaction of bis-chlorides with aniline derivatives leads to the formation of quinobenzothiazinium derivatives. mdpi.com The reaction proceeds through a nucleophilic attack of the amine, followed by cyclization. The position of substituents on the aniline ring can influence the regioselectivity of the cyclization. nih.gov Another example involves the preparation of oxibendazole, where a substituted phenylenediamine, which could be conceptually derived from a precursor related to this compound, undergoes cyclization to form the final heterocyclic product. google.com

Kinetic and Mechanistic Investigations of Related Substituted Anilines

The kinetics and mechanisms of reactions involving substituted anilines provide valuable insights into the reactivity of compounds like this compound. Studies on the anilinolysis of various substrates, such as aryl phenyl isothiocyanophosphates and aryl N,N-dimethyl phosphoroamidochloridates, have been conducted to understand the influence of substituents on the reaction rates and mechanisms. beilstein-journals.orgdoi.org

These studies often employ Hammett plots and deuterium (B1214612) kinetic isotope effects (DKIEs) to probe the nature of the transition state. For example, biphasic Hammett plots can indicate a change in the rate-determining step of the reaction mechanism. beilstein-journals.org The sign and magnitude of the cross-interaction constant (ρXY) can provide information about the degree of bond formation and breaking in the transition state. beilstein-journals.orgdoi.org DKIEs, obtained by comparing the reaction rates of anilines and their deuterated counterparts, can help to elucidate the role of proton transfer in the reaction mechanism. beilstein-journals.orgdoi.org

Kinetic studies on the oxidation of substituted anilines have also been performed. researchgate.net The reaction rates are often correlated with the Hammett substituent constants, providing a quantitative measure of the electronic effects of the substituents. researchgate.net Such studies contribute to a deeper understanding of the factors that govern the reactivity of substituted anilines in various chemical transformations.

Applications of 5 Chloro 2 Propoxyaniline As a Versatile Synthetic Intermediate

Role in the Production of Advanced Organic Dyes and Pigments

Substituted anilines are foundational precursors in the synthesis of azo dyes, a major class of synthetic colorants. The general method involves a two-step process: diazotization of an aromatic amine followed by coupling with a suitable coupling component. unb.ca In this scheme, 5-Chloro-2-propoxyaniline can function as the aromatic amine component. The primary amino group (-NH₂) is converted into a diazonium salt (-N₂⁺Cl⁻) upon treatment with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. unb.ca

This resulting diazonium salt is an electrophile that readily reacts with electron-rich coupling components, such as phenols or other anilines, in an electrophilic aromatic substitution reaction known as azo coupling. unb.cawikipedia.org The specific substituents on the aniline (B41778) ring, in this case, the chloro and propoxy groups, modulate the electronic properties of the diazonium salt and, consequently, the color and fastness properties of the final dye. For instance, alkoxyaniline sulfonic acids are diazotized and coupled with various phenols to produce a range of water-soluble monoazo dyes with yellow shades, noted for their high fastness on polyamide textiles. google.com While specific examples detailing this compound in commercial dyes are proprietary, its structure is analogous to intermediates used in creating disperse, mordant, and other dye classes. ambeed.comgoogle.com The presence of the propoxy group can enhance the solubility of the dye in certain media, and the chloro group can improve lightfastness.

Intermediate in the Synthesis of Complex Pharmaceutical Scaffolds and Precursors

The structural framework of this compound is embedded in various heterocyclic systems that are of significant interest in medicinal chemistry. Its role as a precursor allows for the construction of complex molecular architectures, including quinobenzothiazines, quinolines, and quinazolines, which are known to exhibit a range of biological activities.

Synthesis of Quinobenzothiazine Derivatives from Aniline Precursors

Tetracyclic quinobenzothiazine derivatives, a class of azaphenothiazines, can be synthesized using substituted anilines as key starting materials. A developed method involves the reaction of aniline derivatives with 5,12-(dimethyl)thioquinantrenediinium bis-chloride. nih.gov This reaction proceeds in two main stages. Initially, a nucleophilic attack by the amino group of the aniline derivative on the thioquinantrenediinium salt leads to the cleavage of the central dithiine ring. This forms two intermediate molecules of 1-methyl-4-(arylamino)quinolinio-3-thiolates. nih.gov

In the second stage, these intermediates undergo cyclization through a nucleophilic oxidative substitution of a hydrogen atom on the aniline ring by the thiolate sulfur atom, forming the tetracyclic quinobenzothiazinium system. nih.gov The position of the substituents on the aniline ring, such as the chloro and propoxy groups in this compound, dictates the substitution pattern on the resulting quinobenzothiazine skeleton. For example, using 2- or 4-alkoxy anilines leads to selective cyclization, whereas 3-alkoxy anilines can result in a mixture of isomers. nih.gov This synthetic route provides access to a library of novel quinobenzothiazine derivatives for biological screening.

Table 1: Synthesis of Quinobenzothiazine Derivatives from Aniline Precursors

| Aniline Precursor | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Substituted Anilines (e.g., 2-propoxyaniline) | 1. 5,12-(dimethyl)thioquinantrenediinium bis-chloride, pyridine, 20-80°C | Substituted Quinobenzothiazinium Chlorides | nih.gov |

Preparation of Quinoline (B57606) and Quinazoline (B50416) Analogs with Substituted Anilines

Substituted anilines are essential for building quinoline and quinazoline ring systems through several classic named reactions. jptcp.comresearchgate.net These heterocyclic cores are prevalent in a multitude of pharmacologically active compounds.

Quinoline Synthesis: Classic methods like the Skraup, Combes, and Doebner-von Miller syntheses utilize aniline or its derivatives as the primary nitrogen-containing component. jptcp.compharmaguideline.com

Combes Synthesis: This method involves the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization of the intermediate Schiff base to form a 2,4-disubstituted quinoline. wikipedia.orgiipseries.org The use of substituted anilines, like this compound, leads to quinolines with corresponding substitution on the benzo ring. The regioselectivity of the cyclization can be influenced by the electronic and steric nature of the substituents on the aniline. wikipedia.org

Skraup Synthesis: In this reaction, an aniline is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) to produce a quinoline. pharmaguideline.comacs.org The reaction proceeds via dehydration of glycerol to acrolein, followed by conjugate addition of the aniline and subsequent cyclization. Using a meta-substituted aniline can lead to a mixture of 5- and 7-substituted quinoline products. rsc.org

Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that reacts anilines with α,β-unsaturated aldehydes or ketones to form substituted quinolines. jptcp.comnih.gov

Quinazoline Synthesis: Quinazoline derivatives can also be prepared from aniline precursors. For example, the reaction of anthranilic acids (2-aminobenzoic acids) with various reagents is a common route. While this compound is not an anthranilic acid itself, it can be a precursor to other intermediates used in quinazoline synthesis. For instance, multi-step syntheses can transform the aniline into intermediates suitable for cyclization into quinazoline systems, such as in the preparation of selective COX-1 inhibitors where a 7-bromo-2,4-dichloroquinazoline (B1517698) was synthesized from 2-amino-4-bromobenzoic acid.

Contribution to the Development of Novel Heterocyclic Compounds

The utility of this compound extends beyond the specific examples of quinobenzothiazines and quinolines to the broader development of novel heterocyclic compounds. The amino group provides a nucleophilic handle for a variety of cyclization strategies. For example, it can react with bifunctional electrophiles to construct five-, six-, or seven-membered heterocyclic rings. The substituents on the aniline ring are carried into the final product, allowing for the fine-tuning of physicochemical properties such as lipophilicity, electronic character, and metabolic stability, which are critical for biological activity.

Generation of Ligands and Catalysts in Organometallic Chemistry

Substituted anilines, including this compound, can serve as ligands for transition metals, forming organometallic complexes with potential applications in catalysis. The nitrogen atom of the amino group possesses a lone pair of electrons that can coordinate to a metal center. tandfonline.com

Palladium(II)-N-heterocyclic carbene (NHC) precatalysts have been synthesized using various anilines as stabilizing ligands. nih.gov These well-defined [(NHC)PdCl₂(aniline)] complexes are air- and moisture-stable and show high activity in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The electronic and steric diversity of the aniline ligand can be used to fine-tune the reactivity and stability of the catalyst. nih.gov Similarly, aniline derivatives react with platinum precursors to form stable complexes. For instance, N-(2-hydroxy-1-naphthalidene)aniline derivatives react with [PtBr₂(COD)] to yield platinum complexes containing Schiff bases as O,N-bidentate ligands, which have been investigated for catalytic activity. rsc.org The coordination of anilines to iridium complexes has also been shown to lead to hydroanilination reactions. acs.org

Table 2: Examples of Aniline-Derived Organometallic Complexes

| Metal Center | Aniline Ligand Type | Complex Structure Example | Potential Application | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Substituted Aniline | [Pd(IPr)(aniline)Cl₂] | Cross-coupling reactions | nih.gov |

| Platinum (Pt) | Schiff base from aniline derivative | Pt complex with O,N-bidentate ligand | Hydrosilylation, Dehydrosilylation | rsc.org |

Exploration in Materials Science for Functionalized Polymers and Optoelectronic Materials

In materials science, substituted anilines are valuable monomers for the synthesis of functional polymers, particularly conducting polymers. Polyaniline (PANI) is a well-known conducting polymer, but its processing is often hindered by poor solubility. tsijournals.com This limitation can be overcome by using substituted anilines to improve solubility and processability.

The chemical or electrochemical oxidative polymerization of alkoxyanilines, such as 2-propoxyaniline (B1271045), yields poly(alkoxyaniline)s. tsijournals.comtandfonline.comacs.org These polymers exhibit greater solubility in common organic solvents compared to the parent PANI, although often with slightly lower electrical conductivity. tsijournals.com The properties of the resulting polymer, such as conductivity, thermal stability, and morphology, are influenced by the nature and position of the substituent on the aniline ring. tandfonline.com Copolymers, such as poly(aniline-co-alkoxyaniline), can be synthesized to balance conductivity and processability. troindia.in

These functionalized polymers have potential applications in various fields. Their electrical properties make them suitable for use in sensors, with studies showing high sensitivity of PANI derivative films to moisture and ammonia (B1221849). researchgate.net Furthermore, the ability to deposit these polymers onto conductive substrates like indium-doped tin oxide (ITO) opens up possibilities in optoelectronics. researchgate.netresearchgate.net The controlled deposition of poly(2-alkoxyaniline)s onto patterned substrates suggests their utility in fabricating electronic devices and photoalignment layers for liquid crystal displays.

Advanced Analytical Methodologies for 5 Chloro 2 Propoxyaniline Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the molecular-level investigation of 5-Chloro-2-propoxyaniline, offering definitive insights into its atomic composition and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HSQC, HMBC) for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments, the precise connectivity of all atoms in the molecule can be mapped out. nih.gov

¹H NMR provides information on the chemical environment and neighboring protons for each hydrogen atom in the molecule. For this compound, the spectrum would exhibit characteristic signals for the aromatic protons and the aliphatic protons of the propoxy group.

¹³C NMR complements the proton data by detecting the carbon skeleton. tandfonline.com The number of signals corresponds to the number of chemically non-equivalent carbon atoms, and their chemical shifts are indicative of their electronic environment (e.g., aromatic, aliphatic, oxygen-attached).

Two-dimensional NMR techniques are crucial for assembling the complete molecular structure. nih.govuni-muenchen.de

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, definitively assigning which protons are attached to which carbons.

Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is vital for connecting molecular fragments, for instance, by showing correlations from the propoxy group's protons to the aromatic carbon to which the oxygen is attached, and between different protons and carbons across the aromatic ring.

Table 1: Predicted NMR Data for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| H-3 | ~6.8-7.0 (d) | ~115-118 | C-1, C-2, C-5 |

| H-4 | ~6.6-6.8 (dd) | ~115-117 | C-2, C-6, C-5 |

| H-6 | ~6.7-6.9 (d) | ~111-114 | C-2, C-4, C-5 |

| -NH₂ | ~3.5-4.5 (s, broad) | - | C-1, C-2, C-6 |

| -O-CH₂ -CH₂-CH₃ | ~3.9-4.1 (t) | ~70-72 | C-2, -CH₂ -CH₂-CH₃ |

| -O-CH₂-CH₂ -CH₃ | ~1.7-1.9 (sextet) | ~22-24 | -O-CH₂ -, -CH₃ |

| -O-CH₂-CH₂-CH₃ | ~0.9-1.1 (t) | ~10-12 | -O-CH₂-CH₂ - |

| C-1 (-NH₂) | - | ~135-138 | H-6, H-3, -NH₂ |

| C-2 (-OPr) | - | ~146-149 | H-3, -O-CH₂ - |

| C-3 | - | ~115-118 | H-4 |

| C-4 | - | ~115-117 | H-3, H-6 |

| C-5 (-Cl) | - | ~122-125 | H-4, H-6 |

| C-6 | - | ~111-114 | H-4 |

Note: Predicted values are based on standard substituent effects on aniline (B41778) and benzene (B151609) rings. Actual experimental values may vary based on solvent and other conditions.

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition and Molecular Ion Analysis

High-Resolution Mass Spectrometry (HR-MS) is a powerful technique used to determine the elemental formula of a compound with high accuracy. upc.edujst.go.jp By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the exact mass can be compared against the theoretical mass calculated from the isotopic masses of the constituent elements. nih.gov For this compound (C₉H₁₂ClNO), this technique confirms the elemental composition, distinguishing it from other potential compounds with the same nominal mass.

Table 2: HR-MS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₂ClNO |

| Theoretical Mass [M+H]⁺ | 186.0680 Da |

| Experimentally Found Mass | Typically within ± 5 ppm of theoretical |

Note: The high degree of accuracy between the theoretical and found mass provides strong evidence for the assigned molecular formula.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry provides information about the electronic transitions within a molecule. In this compound, the substituted benzene ring acts as a chromophore. The absorption of UV light promotes electrons from lower energy π orbitals to higher energy π* orbitals (π → π* transitions). uomustansiriyah.edu.iq The presence of auxochromes, such as the amino (-NH₂) and propoxy (-OPr) groups, which have non-bonding electrons, can also lead to n → π* transitions and typically cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to unsubstituted benzene. uomustansiriyah.edu.iq Analysis of the UV-Vis spectrum helps to confirm the nature of the conjugated system. For substituted anilines, absorption peaks are often observed in the range of 250-360 nm. researchgate.net

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are essential for separating this compound from reactants, byproducts, and other impurities, as well as for quantifying its purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Separation and Lipophilicity Measurement

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly efficient method for assessing the purity of this compound and for its quantitative analysis. mdpi.com In a typical RP-HPLC setup, the compound is passed through a nonpolar stationary phase (e.g., C18-silica) with a polar mobile phase. Due to its relatively nonpolar nature, this compound is retained on the column, while more polar impurities elute faster. Purity is determined by the relative area of the main peak in the resulting chromatogram.

Furthermore, RP-HPLC is a widely used technique to estimate the lipophilicity of a compound, which is a critical parameter in medicinal chemistry. mostwiedzy.plresearchgate.netpg.edu.pl The retention time (or the calculated capacity factor, log k) is correlated with the octanol-water partition coefficient (log P). nih.gov A longer retention time indicates higher lipophilicity.

Table 3: Exemplary RP-HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (or buffer) |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector set at a wavelength of high absorbance (e.g., 254 nm) |

| Purity Result | Expressed as a percentage of the total peak area (e.g., >99%) |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Analysis

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative analysis of this compound. It is particularly valuable for monitoring the progress of a chemical reaction in real-time. google.com By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) at different time points and developing it in an appropriate solvent system (mobile phase), the disappearance of starting materials and the appearance of the product can be visualized. orgsyn.orgnih.gov The position of the spot, quantified by its Retention Factor (R_f_ value), is dependent on the compound's polarity and its interactions with the stationary and mobile phases.

Table 4: Hypothetical TLC Monitoring of a Synthesis Reaction

| Compound | Polarity | Expected R_f Value | Observation on TLC Plate (visualized under UV light) |

| Starting Material 1 | Higher | Lower (e.g., 0.3) | Spot diminishes over time. |

| Starting Material 2 | Variable | Variable | Spot diminishes over time. |

| This compound | Lower | Higher (e.g., 0.7) | New spot appears and intensifies over time. |

Note: R_f_ values are dependent on the specific TLC plate and solvent system used.

Following a comprehensive search of scientific literature and crystallographic databases, detailed X-ray diffraction data for the specific elucidation of the solid-state molecular conformation and crystal structure of this compound could not be located.

X-ray diffraction is a cornerstone technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information, including lattice parameters (the dimensions of the unit cell), the space group (the crystal's symmetry), and the exact positions of atoms. From these primary data, crucial details about the molecule's conformation, such as bond lengths, bond angles, and torsion angles, can be accurately determined. Furthermore, the analysis reveals how molecules pack together in the crystal lattice and identifies intermolecular interactions like hydrogen bonding.

While crystallographic data is available for analogous compounds, such as 5-chloro-2-methoxyaniline (B1222851) and 5-chloro-2-nitroaniline (B48662), the specific structural information for this compound does not appear to be publicly available in the searched scientific databases. The synthesis of related propoxyaniline derivatives has been reported, but these studies did not include single-crystal X-ray diffraction analysis as part of the characterization.

Without access to the crystallographic information file (CIF) or published structural data, it is not possible to provide the detailed research findings and data tables as requested for the solid-state structure of this compound.

Computational and Theoretical Investigations of 5 Chloro 2 Propoxyaniline and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of aniline (B41778) derivatives. nih.govacs.orgresearchgate.net For chloroanilines, DFT has been used to investigate their chemical reactivity profiles. nih.govacs.orgresearchgate.net Global reactivity descriptors like hardness, chemical potential, and electrophilicity index, along with local reactivity descriptors, provide a detailed picture of the reactive nature and sites within these molecules. nih.govacs.orgresearchgate.net

Theoretical calculations on chloroanilines have also been employed to analyze intramolecular hydrogen bonding, which can influence their conformation and properties. nih.govacs.orgresearchgate.net Furthermore, the electronic structure of chloroaniline dimers has been studied to understand the initial stages of polymerization, suggesting a head-to-tail coupling mechanism. researchgate.net Such computational approaches are valuable for predicting the behavior of 5-Chloro-2-propoxyaniline in various chemical environments.

In Silico Prediction of Molecular Descriptors

Computational Lipophilicity (clogP) Estimation and Validation with Experimental Data

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug discovery and environmental science, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com Various computational methods are available to estimate the clogP (calculated logP) of compounds like this compound. These methods often rely on fragmental or atom-based contributions. researchgate.net

For aniline derivatives, studies have demonstrated a strong correlation between experimentally determined logP values and those predicted by in silico models. mdpi.comresearchgate.net For example, research on a series of aniline derivatives containing a 1,2,3-triazole system showed a relationship between the compound's structure, including the substitution pattern on the aniline ring, and its experimental lipophilicity. mdpi.comresearchgate.net However, it was also noted that many computational algorithms can be less sensitive to subtle structural differences. mdpi.comresearchgate.net Therefore, experimental validation, often using techniques like reversed-phase thin-layer chromatography (RP-TLC), is crucial for confirming the accuracy of clogP predictions. mdpi.com For a series of 2-amino-5-chlorobenzophenone (B30270) derivatives, the experimentally determined and calculated logP values were found to be very similar. arabjchem.org

Table 1: Comparison of Experimental and Computational Lipophilicity (logP) for Representative Aniline Derivatives

| Compound | Experimental logP (Method) | Computational logP (Algorithm) | Reference |

|---|---|---|---|

| Aniline | 0.90 (Shake-flask) | 0.94 (ALOGPS) | researchgate.net |

| 4-Chloroaniline | 1.83 (Shake-flask) | 1.88 (ALOGPS) | researchgate.net |

| 2-Methoxyaniline | 1.27 (Shake-flask) | 1.25 (ALOGPS) | researchgate.net |

| 3-Chloro-4-fluoroaniline | 2.45 (RP-TLC) | 2.51 (XLOGP3) | mdpi.com |

| 2,4,6-trichloroaniline | 3.69 (Shake-flask) | 3.72 (ALOGPS) | researchgate.net |

This table presents a selection of data from the literature to illustrate the correlation between experimental and in silico logP values for compounds structurally related to this compound. The specific clogP for this compound would need to be calculated using similar validated software.

Molecular Weight Distribution and Conformational Analysis

The molecular weight of this compound is a fundamental descriptor that can be precisely calculated from its chemical formula (C9H12ClNO). This property is a key consideration in the "rule of five," which provides guidelines for the drug-likeness of a molecule. mdpi.com

Conformational analysis of substituted anilines, including this compound, is essential for understanding their three-dimensional structure and how they interact with other molecules. Computational methods, such as combined molecular mechanics and ab initio calculations, have been successfully used to investigate the conformations of various alkyl-substituted anilines. nih.gov Studies have shown that aniline itself has a nonplanar structure, with the amino group situated out of the plane of the benzene (B151609) ring. The presence of substituents can significantly alter this geometry. For instance, in 2-alkylanilines, the NH2 group is often tilted away from the alkyl substituent. nih.gov In the case of this compound, the steric and electronic interactions between the chloro and propoxy groups will dictate the preferred conformation of the molecule, including the orientation of the propoxy chain and the pyramidalization of the amino group. DFT studies on halosubstituted anilines have predicted the most stable conformation to be a near-planar pyramidal structure. rsc.org

Molecular Docking and Dynamics Simulations for Receptor Interactions (Applicable to related derivatives for research purposes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. opastpublishers.comnih.gov This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein receptor. chemmethod.comsciencescholar.us For research purposes, derivatives of this compound could be investigated as potential ligands for various receptors. Docking studies would involve generating a three-dimensional model of the ligand and fitting it into the binding site of the receptor. The scoring functions would then estimate the binding energy, providing a rank for the potential efficacy of the derivative. nih.gov

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. nih.govmdpi.com MD simulations provide a more detailed view of the interactions, including the stability of the binding pose, the role of water molecules, and conformational changes in both the ligand and the receptor upon binding. mdpi.comnih.govcam.ac.uk For example, MD simulations have been used to investigate the binding of GABA to its receptor, revealing key hydrogen-bonding and cation-π interactions. nih.gov Similar simulations could be applied to understand the interactions of this compound derivatives with their putative targets, offering insights into the mechanism of action at an atomic level. biorxiv.org

Chemometric Approaches and Multivariate Data Analysis

Principal Component Analysis (PCA) for Structural Similarity and Property Visualization

Chemometrics employs statistical and mathematical methods to extract meaningful information from chemical data. rsc.orgrsc.org Principal Component Analysis (PCA) is a powerful chemometric tool for analyzing and visualizing large datasets of molecular descriptors. u-tokyo.ac.jp PCA reduces the dimensionality of the data by transforming the original variables into a smaller set of uncorrelated variables called principal components (PCs), while retaining most of the original information. sigmaaldrich.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology (Excluding clinical data)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. wikipedia.org These models are instrumental in predicting the biological effects of novel chemical entities, such as this compound and its analogs, without the need for extensive experimental testing. By analyzing the physicochemical and structural properties of molecules, QSAR can forecast various activities, including toxicity, carcinogenicity, and antimicrobial effects. This section explores the application of QSAR modeling to aniline derivatives, the chemical class to which this compound belongs, to predict their biological activities.

Predictive Toxicology of Aniline Derivatives

QSAR studies have been extensively applied to predict the toxicity of aniline and its substituted derivatives in various biological systems, particularly aquatic organisms. These models often utilize molecular descriptors that quantify key chemical characteristics influencing toxicity.

One common approach involves the use of the octanol-water partition coefficient (log K_ow_ or logP), which measures a compound's hydrophobicity, and electronic parameters like the Hammett sigma constant (σ) or the energy of the lowest unoccupied molecular orbital (E_LUMO_). researchgate.netnih.gov Hydrophobicity governs the ability of a chemical to cross biological membranes and accumulate in organisms, while electronic descriptors relate to the compound's reactivity. researchgate.net

A study on the toxicity of monosubstituted anilines to the protozoan Tetrahymena pyriformis established a strong correlation between toxicity (expressed as log IGC50⁻¹) and log K_ow_. The resulting QSAR equation demonstrates that the toxicity of these compounds is largely driven by their hydrophobicity, a mechanism known as polar narcosis. nih.gov

QSAR Model for Toxicity of Monosubstituted Anilines to Tetrahymena pyriformis nih.gov

Equation: log IGC50⁻¹ = 0.599(log K_ow_) - 0.905

Statistical Parameters: n = 52, r² = 0.885, s = 0.265

This model indicates that for a diverse set of 52 monosubstituted anilines, approximately 88.5% of the variance in toxicity can be explained by the variation in their hydrophobicity.

Further research on the aquatic toxicity of substituted anilines towards fish (carp), algae (Scenedesmus obliquus), and bacteria (Photobacterium phosphoreum) incorporated both logP and E_LUMO_ as descriptors. researchgate.net The inclusion of E_LUMO_ accounts for the electronic effects of substituents on the aniline ring, which can influence the compound's reactivity and, consequently, its toxicity. researchgate.net

QSAR Models for Aquatic Toxicity of Substituted Anilines researchgate.net

| Organism | QSAR Equation | n | r² |

| Carp (Cyprinus carpio) | log(1/LC50) = 3.30 - 0.78E_LUMO + 0.33logP | 16 | 0.869 |

| Algae (Scenedesmus obliquus) | log(1/EC50) = 2.52 - 0.59E_LUMO_ + 0.32logP | 14 | 0.851 |

| Bacteria (Photobacterium phosphoreum) | log(1/EC50) = 2.46 - 0.51E_LUMO_ + 0.43logP | 16 | 0.759 |

These models demonstrate the importance of both hydrophobicity and electronic properties in predicting the aquatic toxicity of aniline derivatives. For compounds with polyhalogen or nitro groups, toxicity is primarily related to intracellular reactivity and hydrophobicity. researchgate.net

QSAR in Predicting Other Biological Activities of Aniline Analogs

Beyond toxicity, QSAR models have been developed to predict other significant biological activities of aniline derivatives, such as antimicrobial and anticonvulsant effects.

In the realm of antimicrobial activity, QSAR studies on substituted anilides have shown that molecular connectivity indices (e.g., ⁰χ, ⁰χv, and ²χ) can effectively model antibacterial and antifungal activity. researchgate.net These topological descriptors encode information about the branching and size of the molecule. For instance, a study on a series of substituted anilides found that compounds containing a nitro group exhibited enhanced antimicrobial activity. researchgate.net

QSAR Models for Antimicrobial Activity of Substituted Anilides researchgate.net

| Activity | QSAR Model | n | r² |

| Antifungal (A. niger) | pMICan = 0.025 ⁰χv + 1.003 | 44 | 0.697 |

| Antibacterial (E. coli) | pMICec = 0.062 ²χ + 0.675 | 44 | 0.588 |

| Antibacterial (S. aureus) | pMICsa = 0.065 ²χ + 0.748 | 44 | 0.585 |

QSAR has also been employed to design and predict the anticonvulsant activity of aniline derivatives. For example, studies on open-chain enaminones, which can be derived from anilines, have led to the development of QSAR models that predict their median effective dose (ED₅₀). mdpi.com These models can guide the synthesis of new compounds with potentially improved anticonvulsant properties. mdpi.com

Carcinogenicity Prediction for Aromatic Amines

QSAR has also been applied to the prediction of the carcinogenic potential of aromatic amines, a class that includes aniline derivatives. tsijournals.com Topological descriptors such as connectivity indices, shape indices, and molecular weight have been used to develop QSAR models for the carcinogenicity of these compounds. tsijournals.com One study on 29 aniline derivatives demonstrated a high correlation between these descriptors and carcinogenic activity, highlighting the potential of QSAR in identifying potentially carcinogenic aromatic amines for further investigation. tsijournals.com

Structure Activity Relationship Sar Studies Involving 5 Chloro 2 Propoxyaniline Derivatives

Impact of Substituent Position and Nature on Chemical Reactivity and Selectivity

The reactivity and selectivity of the aromatic ring in 5-chloro-2-propoxyaniline are significantly influenced by the electronic effects of its substituents. The position and chemical nature of any additional groups introduced to the ring can either enhance or diminish its reactivity towards electrophilic substitution and alter the preferred position of attack (ortho, meta, or para).

Substituents are broadly classified as either activating or deactivating groups. Activating groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. numberanalytics.com Conversely, deactivating groups withdraw electron density, rendering the ring less reactive. stackexchange.comlibretexts.org

The nature of the substituent is equally important. Electron-donating groups, such as alkoxy and alkylamino groups, increase the electron density on the ring through resonance and inductive effects, thereby enhancing reactivity. numberanalytics.com Electron-withdrawing groups, like nitro and cyano groups, decrease electron density and deactivate the ring. masterorganicchemistry.com

Role of Halogen and Alkoxy Groups in Aromatic Ring Activation and Deactivation

The interplay between the halogen (chloro) and alkoxy (propoxy) groups on the this compound ring is a classic example of competing electronic effects.

Alkoxy Groups (-OR): Alkoxy groups, like the propoxy group, are generally considered activating groups. numberanalytics.comtiwariacademy.com Although oxygen is highly electronegative and exerts an electron-withdrawing inductive effect, its ability to donate a lone pair of electrons to the aromatic ring via resonance is a much stronger effect. masterorganicchemistry.comlibretexts.org This resonance donation significantly increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. tiwariacademy.com For example, anisole (B1667542) (methoxybenzene) is about 10,000 times more reactive than benzene (B151609) in electrophilic substitution reactions. libretexts.org The electron-donating ability of the oxygen in an alkoxy group can be further enhanced by the positive inductive effect of the alkyl group. stackexchange.com

Halogen Groups (-X): Halogens, such as chlorine, are considered deactivating groups. stackexchange.commasterorganicchemistry.com This is because their strong electron-withdrawing inductive effect, due to high electronegativity, outweighs their weaker electron-donating resonance effect. stackexchange.comlibretexts.org The poor orbital overlap between the larger p-orbitals of chlorine and the p-orbitals of the carbon in the aromatic ring hinders effective resonance donation. stackexchange.com Consequently, halogens withdraw electron density from the ring, making it less reactive than benzene. libretexts.org For instance, chlorobenzene (B131634) is about 30 times less reactive than benzene. libretexts.org

Correlation between Lipophilicity and Functional Activity in Derived Compounds

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a crucial physicochemical parameter that significantly influences the functional activity of compounds. It affects a molecule's ability to cross biological membranes, its distribution in the body, and its interaction with biological targets.

For aniline (B41778) derivatives, a clear correlation between lipophilicity and biological activity has been established in numerous studies. For example, research on a series of GPR88 agonist analogues, derived from an aniline moiety, showed that modifications to the aniline ring led to compounds with varying potencies and lipophilicities. nih.gov Some analogues with lower lipophilicity than the parent compound still exhibited comparable or improved potency, highlighting the importance of optimizing this parameter. nih.gov

In another study on N-alkoxyphenylhydroxynaphthalenecarboxamides, it was found that lipophilicity was a determining factor for their antimycobacterial, antibacterial, and herbicidal activities. mdpi.comresearchgate.net The experimental determination of lipophilicity using methods like reversed-phase high-performance liquid chromatography (RP-HPLC) is considered a valuable tool for SAR studies. mdpi.comresearchgate.netresearchgate.net

A study on 1,2,3-triazole derivatives of aniline demonstrated a relationship between the substitution pattern on the aniline ring and the experimental lipophilicity values. mdpi.comnih.govresearchgate.net This underscores the principle that structural modifications directly impact lipophilicity, which in turn modulates the pharmacokinetic and pharmacodynamic properties of the derived compounds. Generally, a compound must have an optimal level of lipophilicity to ensure adequate absorption and distribution to its site of action. mdpi.com

Table 1: Impact of Lipophilicity on Biological Activity of Anilide Derivatives

| Compound Series | Biological Activity | Correlation with Lipophilicity | Reference |

|---|---|---|---|

| N-Alkoxyphenylhydroxynaphthalenecarboxamides | Antimycobacterial, Antibacterial, Herbicidal | Lipophilicity is a key determinant of activity. | mdpi.comresearchgate.net |

| GPR88 Agonist Analogues | GPR88 Agonism | Modifications on the aniline moiety altered lipophilicity and potency. | nih.gov |

| 1,2,3-Triazole Derivatives of Aniline | Potential Drug Candidates | Substitution position on the aniline ring influenced lipophilicity. | mdpi.comnih.govresearchgate.net |

Influence of Aniline Derivatives on Biological Activity Profiles (e.g., Antimicrobial, Antimycobacterial, Herbicidal)

Aniline derivatives are a versatile class of compounds that have been explored for a wide range of biological activities. The specific substituents on the aniline ring are instrumental in defining the type and potency of these activities.

Antimicrobial and Antimycobacterial Activity: Several studies have demonstrated the potent antimicrobial and antimycobacterial properties of aniline derivatives. For instance, a series of 5-chloro-N-phenylpyrazine-2-carboxamides, which are anilides, showed significant in vitro activity against Mycobacterium tuberculosis, M. kansasii, and M. avium. nih.gov The study found that the phenyl part of the molecule could tolerate a variety of substituents while maintaining good activity. nih.gov

Similarly, N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides have been synthesized and evaluated for their antibacterial and antimycobacterial activities. mdpi.com Some of these compounds exhibited activity comparable to or higher than standard drugs like ampicillin (B1664943) and rifampicin. mdpi.com For example, 3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. mdpi.com

The presence of a chloro group, as in this compound, can be a key feature for biological activity. For instance, 5-Chloropyrazinamide (5-Cl-PZA) is known to be an inhibitor of mycobacterial fatty acid synthase I. nih.gov

Herbicidal Activity: Certain aniline derivatives have also shown promise as herbicides. A patent for phenalkylamines describes compounds with the general formula where the aniline ring is substituted, exhibiting a high order of herbicidal activity. google.com The nature and position of substituents on the aniline ring were critical for this activity. google.com Furthermore, N-alkoxyphenylhydroxynaphthalenecarboxanilides have been reported to possess herbicidal activity, linked to the inhibition of photosynthetic electron transport. mdpi.comresearchgate.net

Other Biological Activities: Derivatives of 2-propoxyaniline (B1271045) have also been investigated for other properties. For example, 5-nitro-2-propoxyaniline (B1220663) was once used as an artificial sweetener due to its intense sweetness. researchgate.netwikipedia.org This highlights the diverse functional roles that simple modifications to the aniline scaffold can impart.

Table 2: Biological Activities of Aniline Derivatives

| Compound Class | Specific Derivative/Series | Biological Activity | Reference |

|---|---|---|---|

| Pyrazine Carboxamides | 5-Chloro-N-phenylpyrazine-2-carboxamides | Antimycobacterial | nih.gov |

| Naphthalene Carboxanilides | 3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide | Antibacterial (MRSA) | mdpi.com |

| Phenalkylamines | N-(3,4-dichlorphenyl)-2-methoxy-5-chlorobenzylamine | Herbicidal | google.com |

| Nitroanilines | 5-Nitro-2-propoxyaniline | Artificial Sweetener | researchgate.netwikipedia.org |

Stereochemical Considerations in the Reactivity and Application of Chiral Derivatives

Stereochemistry plays a vital role in the biological activity of many compounds, as biomolecules such as enzymes and receptors are chiral. The synthesis and application of chiral aniline derivatives have been an area of active research.

The introduction of a chiral center or an axis of chirality into an aniline derivative can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different reactivity, biological activity, and metabolic pathways. For example, the synthesis of optically active axially chiral anilide derivatives has been reported, and these have been used as chiral reagents in asymmetric reactions like the Diels-Alder reaction, proceeding with high stereoselectivity. acs.org

The stereoselective synthesis of chiral aniline derivatives is a significant goal in medicinal chemistry. Methods have been developed for the enantiospecific coupling of boronic esters with aryl hydrazines to produce chiral anilines with high enantiospecificity. researchgate.net This allows for the preparation of specific stereoisomers for biological evaluation.

Furthermore, the dynamic stereochemistry of anilides, which involves hindered rotation around the C-N and C-C bonds (atropisomerism), is an important consideration. unibo.it The stability of these atropisomers can be influenced by the nature of the substituents on the aniline ring. unibo.it

In the context of biological applications, the combination of biocatalysis and chemocatalysis has been used to create a variety of α-chiral aniline derivatives. researcher.life This approach provides access to a diverse range of chiral building blocks for drug discovery. The stereoselective radical tandem reaction of aniline derivatives with chiral furanones is another example of how stereochemistry can be controlled to produce specific products in high yields. rsc.org

While specific studies on the stereochemistry of this compound derivatives are not extensively detailed in the provided context, the principles derived from the study of other chiral anilines are directly applicable. Any chiral derivative of this compound would be expected to exhibit stereospecific interactions with biological systems, making stereochemical considerations crucial for the design and development of new bioactive compounds.

Future Directions and Emerging Research Avenues for 5 Chloro 2 Propoxyaniline Chemistry

Development of Green and Sustainable Synthetic Routes for Haloalkoxyanilines

The chemical industry's shift towards environmental stewardship has placed a significant emphasis on the development of green and sustainable synthetic methodologies. For haloalkoxyanilines, including 5-Chloro-2-propoxyaniline, future research will likely prioritize the replacement of classical synthetic procedures, which often rely on harsh reagents and generate substantial waste, with more eco-friendly alternatives.

A primary target for green innovation is the reduction of the corresponding nitroaromatic precursor, 4-chloro-1-nitro-2-propoxybenzene. Traditional methods often employ stoichiometric metallic reductants like iron or tin in acidic media, a process that is effective but environmentally taxing. Emerging research focuses on catalytic transfer hydrogenation and direct catalytic hydrogenation using molecular hydrogen. These processes utilize a small amount of a catalyst, typically based on noble metals like palladium or platinum, or more earth-abundant metals such as nickel or copper. The goal is to achieve high yields and selectivity under milder conditions, using safer solvents like water or ethanol (B145695), and to facilitate catalyst recovery and reuse.

Biocatalysis represents another promising frontier. The use of whole-cell systems or isolated enzymes, such as nitroreductases, could enable the highly selective reduction of the nitro group under ambient temperature and pressure in aqueous media. Research in this area would involve screening microbial strains for enzymes capable of acting on sterically hindered and electronically modified substrates like the precursor to this compound.

Below is a comparative table of potential synthetic routes, highlighting the advantages of greener methodologies.

| Methodology | Typical Reagents/Catalysts | Solvent | Key Advantages | Research Focus |

| Classical Reduction | Fe/HCl, Sn/HCl | Acidic Water/Alcohol | Low cost, well-established | N/A (Baseline) |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | Ethanol, Ethyl Acetate | High atom economy, low waste, catalyst recyclable | Development of non-noble metal catalysts, optimization for substrate scope |

| Transfer Hydrogenation | Formic acid, Hydrazine (B178648) | Water, Alcohols | Avoids use of gaseous H₂, milder conditions | Design of efficient catalysts, use of green H-donors |

| Biocatalytic Reduction | Nitroreductases, Whole cells | Aqueous Buffer | High selectivity, mild conditions, biodegradable catalysts | Enzyme discovery and engineering, process optimization |

Exploration of this compound in Catalysis and Enzyme Inhibition Studies

The inherent structural features of this compound—a nucleophilic amino group, an electron-rich aromatic ring, and strategically placed chloro and propoxy substituents—make it an intriguing candidate for applications in catalysis and as a scaffold for enzyme inhibitors.